Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

Catalog No.
S3186203
CAS No.
384820-98-8
M.F
C14H15NO4
M. Wt
261.277
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carb...

CAS Number

384820-98-8

Product Name

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

IUPAC Name

ethyl 6-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C14H15NO4

Molecular Weight

261.277

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

BFULUEVUXMEGLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)OC

solubility

not available

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate, with the molecular formula C14H15NO4 and a molecular weight of approximately 261.28 g/mol, is a compound belonging to the quinoline family. It is characterized by a quinoline ring system, which features a fused benzene and pyridine structure. The compound possesses several functional groups including an ethyl ester, hydroxyl, and methoxy groups, contributing to its chemical properties and biological activities. The IUPAC name for this compound is ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate, and its CAS number is 384820-98-8 .

There is no current information available on the specific mechanism of action of EHMMQC. However, quinolinecarboxylate derivatives have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties []. Further research is needed to determine if EHMMQC exhibits similar properties and elucidate its mechanism of action, if any.

Typical of quinoline derivatives. These include:

  • Esterification Reactions: The carboxylic acid moiety can react with alcohols to form esters.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Nucleophilic Substitution: The methoxy group may undergo nucleophilic substitution under certain conditions, leading to the formation of new derivatives.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science .

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate exhibits notable biological activities. Research indicates that compounds within the quinoline class often display:

  • Antimicrobial Properties: This compound may inhibit the growth of various bacteria and fungi.
  • Antioxidant Activity: Quinoline derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anticancer Potential: Some studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, although specific data on this compound's efficacy is limited.

Further investigation into its pharmacological profile could elucidate its potential therapeutic applications .

The synthesis of ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate can be achieved through various methods:

  • Condensation Reactions: Starting from appropriate substituted anilines and aldehydes or ketones, condensation reactions can yield quinoline derivatives.
  • Alkylation Methods: Alkylating agents can be used to introduce methyl or ethyl groups onto the quinoline ring.
  • Functional Group Modifications: Existing functional groups can be modified through standard organic synthesis techniques such as reduction, oxidation, or substitution.

These synthetic routes allow for the customization of the compound for specific research needs or industrial applications .

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials with specific functionalities.

The versatility of this compound makes it an interesting subject for further research in various scientific fields .

Interaction studies involving ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that:

  • It may interact with specific enzymes involved in metabolic pathways, potentially influencing their activity.
  • Its structural features could enable it to bind effectively to protein targets, which is crucial for its proposed pharmacological effects.

Detailed interaction studies are necessary to fully understand its mechanism of action and therapeutic potential .

Several compounds share structural similarities with ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-Hydroxyquinoline-3-carboxylateLacks methoxy and methyl groupsSimpler structure; potential different biological activity
Ethyl 6-Methoxyquinoline-3-carboxylateLacks hydroxyl groupMay exhibit different solubility and reactivity
Ethyl 8-Methylquinoline-3-carboxylateLacks hydroxy and methoxy groupsMore hydrophobic; different interaction profiles

Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate stands out due to the combination of functional groups that enhance its solubility and potential reactivity compared to these similar compounds. This uniqueness may contribute to its distinct biological activities and applications in medicinal chemistry .

XLogP3

2.3

Dates

Last modified: 08-18-2023

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